
Aluminum lanthanumoxide(allao3),labeled with oxygen-17(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17 (9CI): is a compound that combines aluminum, lanthanum, and oxygen. The labeling with oxygen-17, a stable isotope of oxygen, allows for specific scientific applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, typically involves the reaction of aluminum oxide (Al2O3) and lanthanum oxide (La2O3) in the presence of oxygen-17 enriched water. The reaction is carried out at high temperatures to ensure the formation of the desired compound. The general reaction can be represented as:
Al2O3+La2O3+H217O→2AlLaO3+H2O
Industrial Production Methods: In an industrial setting, the production of aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, involves similar synthetic routes but on a larger scale. The process includes the use of high-purity raw materials and controlled reaction conditions to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxides, while reduction may yield lower oxides or elemental forms.
Applications De Recherche Scientifique
Chemistry: In chemistry, aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, is used as a catalyst in various reactions. Its unique properties make it suitable for catalyzing oxidation and reduction reactions.
Biology: In biological research, the compound is used in NMR spectroscopy to study the structure and dynamics of biological molecules. The oxygen-17 labeling allows for detailed analysis of oxygen-containing functional groups in biomolecules.
Medicine: In medicine, aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, is explored for its potential use in diagnostic imaging techniques. The compound’s unique properties can enhance the contrast and resolution of imaging results.
Industry: In industrial applications, the compound is used in the production of advanced ceramics and electronic materials. Its high thermal stability and unique electronic properties make it valuable in the manufacturing of components for electronic devices.
Mécanisme D'action
The mechanism of action of aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, involves its interaction with molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of electrons and protons, leading to the desired chemical transformations. The oxygen-17 labeling allows for precise tracking of oxygen atoms in these reactions, providing valuable insights into the reaction mechanisms.
Comparaison Avec Des Composés Similaires
Aluminum oxide (Al2O3): A widely used compound in various applications, including catalysis and ceramics.
Lanthanum oxide (La2O3): Known for its use in optical and electronic materials.
Yttrium aluminum garnet (YAG): A compound with similar applications in electronics and optics.
Uniqueness: Aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, stands out due to its unique combination of aluminum and lanthanum, along with the oxygen-17 labeling. This combination provides distinct properties and applications that are not found in the individual components or other similar compounds.
Propriétés
Numéro CAS |
71496-78-1 |
|---|---|
Formule moléculaire |
Al3H3LaO6 |
Poids moléculaire |
318.87 g/mol |
Nom IUPAC |
hydroxy(oxo)alumane;lanthanum |
InChI |
InChI=1S/3Al.La.3H2O.3O/h;;;;3*1H2;;;/q3*+1;;;;;;;/p-3 |
Clé InChI |
DLDMXFFOXOXHPX-UHFFFAOYSA-K |
SMILES canonique |
O[Al]=O.O[Al]=O.O[Al]=O.[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


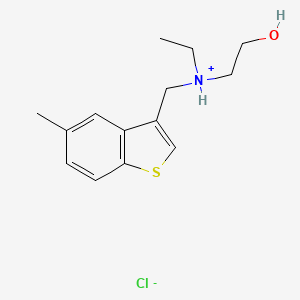
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)
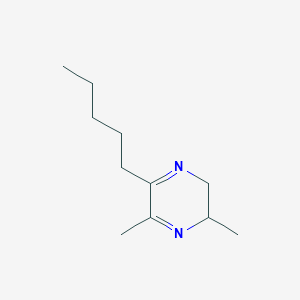
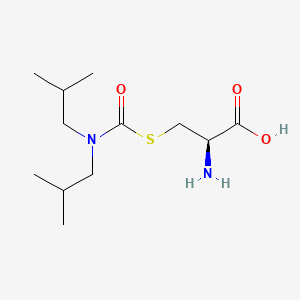
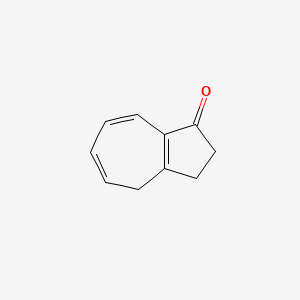
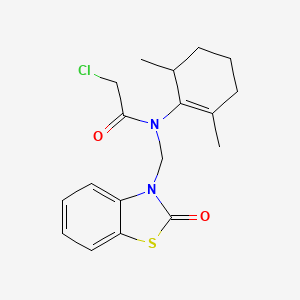

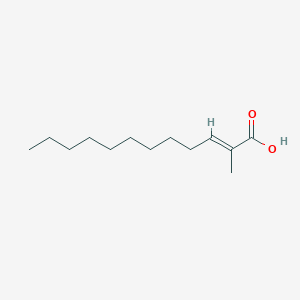

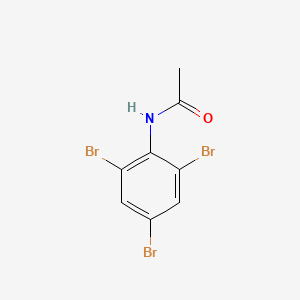
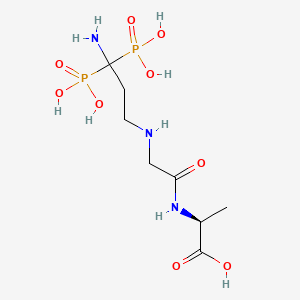
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)

